molecular formula C11H12N4O2 B2495682 2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid CAS No. 2137787-30-3

2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No.: B2495682
CAS No.: 2137787-30-3
M. Wt: 232.243
InChI Key: PVQLLFSVYOAUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid” is a complex organic compound. It contains a pyridinyl group attached to a triazolyl group, both of which are attached to a propanoic acid molecule . The pyridinyl and triazolyl groups are nitrogen-containing heterocycles, which are often found in biologically active compounds .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Catalytic Activity in Suzuki-Miyaura Reaction : A study on cationic palladium-allyl complexes with 2-pyridyl-1,2,3-triazole bidentate ligands revealed their catalytic activity in Suzuki-Miyaura coupling reactions, highlighting the role of such compounds in facilitating carbon-carbon bond formation (Amadio et al., 2012).

Supramolecular Chemistry and Material Science

  • Luminescent Metallogels : The self-assembly of bis(1,2,3-triazol-4-yl)pyridine ligands with Europium(III) ions was demonstrated to form a red luminescent healable metallogel, showcasing applications in the design of smart materials with potential uses in sensing and imaging (McCarney et al., 2015).

Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : A process for synthesizing 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines via cyanoacetylation and cyclization of amino-triazoles and amino-pyrazoles demonstrates the utility of related compounds in generating diverse heterocyclic frameworks, important in pharmaceutical chemistry (Ibrahim et al., 2011).

Crystal Engineering and Luminescent Properties

  • Co-Crystals with Luminescent Properties : Research on macrocyclic and chain co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers explored the potential of these structures in crystal engineering, aiming to create crystals with unique luminescent properties for application in optoelectronic devices (Li et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Schiff’s bases derived from pyridyl substituted triazoles were studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential in industrial applications to protect metals from corrosion (Ansari et al., 2014).

Properties

IUPAC Name

2-methyl-2-(4-pyridin-4-yltriazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-11(2,10(16)17)15-7-9(13-14-15)8-3-5-12-6-4-8/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQLLFSVYOAUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.